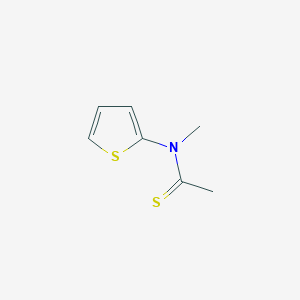
N-Methyl-N-(2-thienyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-thienyl)ethanethioamide (MTETA) is a synthetic compound that belongs to the class of thioamides. It has been extensively studied in scientific research due to its potential therapeutic applications. MTETA is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Wirkmechanismus
N-Methyl-N-(2-thienyl)ethanethioamide is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
Biochemische Und Physiologische Effekte
N-Methyl-N-(2-thienyl)ethanethioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-Methyl-N-(2-thienyl)ethanethioamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-(2-thienyl)ethanethioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well documented in the scientific literature. However, there are also some limitations to using N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, its effects may vary depending on the route of administration and the dose used.
Zukünftige Richtungen
There are several potential future directions for research on N-Methyl-N-(2-thienyl)ethanethioamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and route of administration for N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. Finally, more studies are needed to elucidate the mechanisms underlying its various therapeutic effects.
Synthesemethoden
N-Methyl-N-(2-thienyl)ethanethioamide can be synthesized using the reaction between N-methylacetamide and 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields N-Methyl-N-(2-thienyl)ethanethioamide as a white crystalline solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-thienyl)ethanethioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-Methyl-N-(2-thienyl)ethanethioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
172896-61-6 |
|---|---|
Produktname |
N-Methyl-N-(2-thienyl)ethanethioamide |
Molekularformel |
C7H9NS2 |
Molekulargewicht |
171.3 g/mol |
IUPAC-Name |
N-methyl-N-thiophen-2-ylethanethioamide |
InChI |
InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
InChI-Schlüssel |
LSHALEHGMDBMGL-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C)C1=CC=CS1 |
Kanonische SMILES |
CC(=S)N(C)C1=CC=CS1 |
Synonyme |
Ethanethioamide, N-methyl-N-2-thienyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



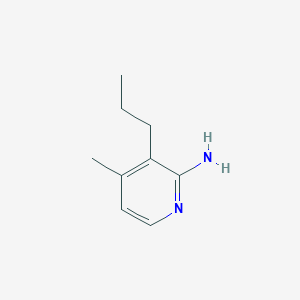
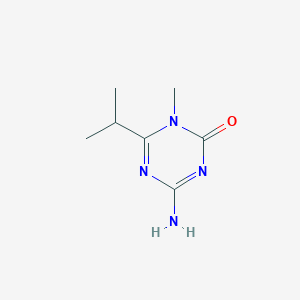


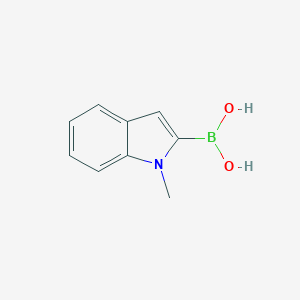
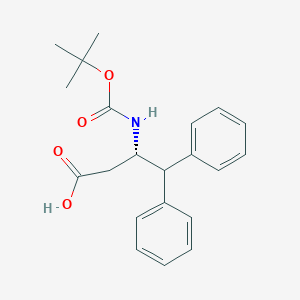
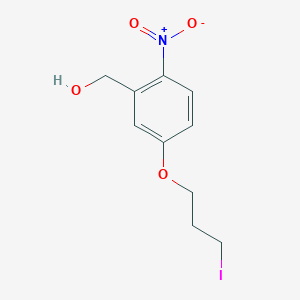
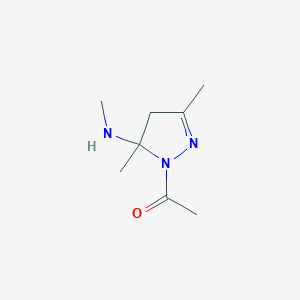

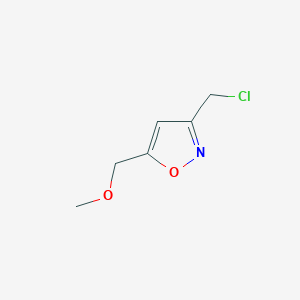

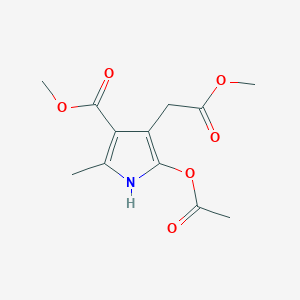

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)